3,4-Dichloro-2-methylaniline
Overview
Description
3,4-Dichloro-2-methylaniline: is an organic compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 4th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
Anilines typically undergo metabolic activation in the body to form reactive intermediates, which can bind to cellular macromolecules and cause toxicity . The presence of the dichloro and methyl groups on the aniline ring may influence the compound’s reactivity and interaction with its targets.
Action Environment
The action, efficacy, and stability of 3,4-Dichloro-2-methylaniline can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . For instance, certain enzymes that metabolize anilines can be influenced by these factors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylaniline typically involves the following steps:
Nitration of 2,3-Dichlorotoluene: The starting material, 2,3-dichlorotoluene, undergoes nitration using concentrated nitric acid to form 2,3-dichloro-4-nitrotoluene.
Reduction of Nitro Group: The nitro group in 2,3-dichloro-4-nitrotoluene is then reduced to an amine group using reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), yielding this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial-grade nitric acid and sulfuric acid as a catalyst.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichloro-2-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully dechlorinated amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.
Major Products:
Oxidation: Formation of quinones or chlorinated quinones.
Reduction: Formation of dechlorinated amines.
Substitution: Formation of substituted anilines with various functional groups.
Scientific Research Applications
3,4-Dichloro-2-methylaniline has several applications in scientific research:
Comparison with Similar Compounds
3,4-Dichloroaniline: Similar structure but lacks the methyl group at the 2nd position.
2,4-Dichloro-6-methylaniline: Similar structure but with chlorine atoms at different positions.
3,5-Dichloro-2-methylaniline: Similar structure but with chlorine atoms at the 3rd and 5th positions.
Uniqueness: 3,4-Dichloro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group influences its reactivity and interaction with molecular targets, making it valuable in various applications .
Properties
IUPAC Name |
3,4-dichloro-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWDZYCBUCFON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606984 | |
Record name | 3,4-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62077-25-2 | |
Record name | 3,4-Dichloro-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.